(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate
Description
(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate is a compound that combines a quinoxaline moiety with a fluorobenzoate group. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The incorporation of a fluorobenzoate group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and industrial applications.
Properties
IUPAC Name |
(2-quinoxalin-2-ylphenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O2/c22-15-11-9-14(10-12-15)21(25)26-20-8-4-1-5-16(20)19-13-23-17-6-2-3-7-18(17)24-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRZTZKKLGAXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate typically involves the condensation of a quinoxaline derivative with 4-fluorobenzoic acid or its derivatives. One common method is the esterification reaction between 2-(2-quinoxalinyl)phenol and 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxalines.
Substitution: The fluorobenzoate group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Substituted benzoates with various functional groups replacing the fluorine atom
Scientific Research Applications
(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of (2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler ester with similar fluorobenzoate functionality but lacking the quinoxaline moiety.
Fluoroquinolines: Compounds with a quinoline ring system and fluorine substitution, known for their antibacterial activity.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring, exhibiting diverse biological activities
Uniqueness
(2-Quinoxalin-2-ylphenyl) 4-fluorobenzoate is unique due to the combination of the quinoxaline and fluorobenzoate groups, which confer enhanced chemical stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
